molecular formula C22H32Cl2N4O3S B6284065 (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride CAS No. 2137142-47-1

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride

Katalognummer B6284065
CAS-Nummer: 2137142-47-1
Molekulargewicht: 503.5
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C22H32Cl2N4O3S and its molecular weight is 503.5. The purity is usually 95.
BenchChem offers high-quality (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Targeted Protein Degradation

VH032 amine HCl is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is pivotal in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that bind to an E3 ligase and a target protein, leading to the latter’s ubiquitination and subsequent degradation. This technology is revolutionizing drug discovery by allowing for the selective degradation of disease-causing proteins.

Cancer Therapeutics

The compound’s role in PROTACs has significant implications for cancer treatment. By targeting specific proteins for degradation, VH032 amine HCl-based PROTACs can potentially lead to the development of novel cancer therapeutics that overcome the limitations of traditional inhibitors .

Neurodegenerative Diseases

In neurodegenerative diseases, the accumulation of misfolded proteins is a common pathological feature. VH032 amine HCl can be used to create PROTACs that target these proteins, offering a strategy to mitigate diseases like Alzheimer’s and Parkinson’s .

Inflammation and Immune Response

VH032 amine HCl can be utilized to degrade proteins that play a role in inflammation and immune responses. This application could lead to new treatments for autoimmune diseases and inflammatory conditions .

Molecular Biology Research

As a tool in molecular biology, VH032 amine HCl can help in the study of protein functions by selectively degrading proteins of interest. This can provide insights into protein interactions and pathways .

Chemical Biology

In chemical biology, VH032 amine HCl serves as a building block for the synthesis of complex molecules. Its ability to bind to VHL and its functional handle for conjugation make it a valuable tool for designing molecules with specific functions .

Fluorescent Probing

The compound has been used to develop fluorescent probes that can bind to VHL, allowing for the visualization of protein interactions and the study of cellular processes in real-time .

Drug Resistance Studies

By creating PROTACs that target drug-resistant protein variants, VH032 amine HCl can be instrumental in understanding and overcoming drug resistance mechanisms in various diseases .

Wirkmechanismus

Target of Action

VH032 amine HCl, also known as (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride, is a derivative of the von Hippel-Lindau (VHL) ligand . The primary target of this compound is the VHL E3 ubiquitin ligase , a key component in the ubiquitin-proteasome system .

Mode of Action

VH032 amine HCl is commonly used as a precursor to Proteolysis Targeting Chimeras (PROTACs) that hijack VHL as the E3 ubiquitin ligase component . This interaction leads to the ubiquitination and subsequent degradation of the protein of interest (POI) via the proteasomal machinery .

Biochemical Pathways

The biochemical pathway primarily affected by VH032 amine HCl involves the ubiquitin-proteasome system. The compound, as part of a PROTAC, recruits the E3 ligase to the POI, resulting in the ubiquitination and subsequent degradation of the POI . This mechanism allows for the selective degradation of specific proteins, which can be beneficial in the treatment of various diseases, including cancer and neurodegenerative disorders .

Pharmacokinetics

The compound’s role as a building block for the synthesis of vhl e3 ligase-based protacs suggests that its bioavailability and stability would be crucial for the efficacy of the resulting protacs .

Result of Action

The primary result of the action of VH032 amine HCl, when used in the creation of PROTACs, is the targeted degradation of specific proteins. By recruiting the E3 ligase to the POI, the compound enables the selective ubiquitination and degradation of the POI . This can lead to the modulation of cellular processes and potentially provide therapeutic benefits in the treatment of various diseases .

Action Environment

The action environment of VH032 amine HCl can influence its efficacy and stability. For instance, the expression levels of VHL E3 ligase can vary in different cells, which can impact the effectiveness of VHL ligand-based PROTACs . Furthermore, environmental factors such as pH can affect the stability of the compound, as indicated by the reported decomposition of thalidomide-based PROTACs in a mild PBS buffer .

Eigenschaften

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S.2ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);2*1H/t16-,17+,19-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADPMNNWFOJMCY-ZNZDOTFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride

CAS RN

2137142-47-1
Record name (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.